4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid
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Overview
Description
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyridin-2-ylmethoxy group, and a benzoic acid moiety. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-3-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Formation of 4-chloro-3-(pyridin-2-ylmethoxy)benzoic acid.
Scientific Research Applications
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 3-(Pyridin-2-ylmethoxy)benzoic acid
- 4-Chloro-3-(pyridin-2-ylmethoxy)benzoic acid
Uniqueness
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is unique due to the presence of both a methoxy group and a pyridin-2-ylmethoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-5-10(14(16)17)8-13(12)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDZOGFRIGRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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